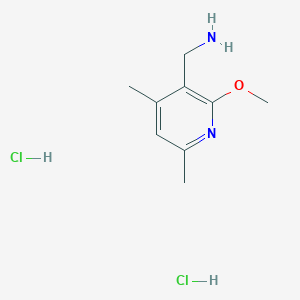

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-6-4-7(2)11-9(12-3)8(6)5-10;;/h4H,5,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJOQOGXWJWTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN)OC)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-47-2 | |

| Record name | (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxy-4,6-dimethylpyridine.

Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and the product is purified using crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique substitution pattern on the pyridine ring allows for the development of derivatives with varied chemical properties, making it valuable in organic synthesis.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to develop new compounds with potential applications in pharmaceuticals and materials science. |

| Reaction Mechanisms | Investigated for its role in various chemical reactions, offering insights into reaction pathways. |

Biology

Research has indicated potential biological activities associated with this compound. It interacts with various biomolecules, influencing their activity through hydrogen bonding and electrostatic interactions.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Interaction | Alters enzyme activity, potentially leading to therapeutic effects. |

| Protein Binding | Forms complexes with proteins, affecting their function and stability. |

Medicine

Ongoing research is exploring its therapeutic applications, particularly as a precursor in drug development. Its interactions at the molecular level suggest potential roles in treating various diseases.

| Therapeutic Potential | Examples |

|---|---|

| Anticancer Agents | Investigated for use in developing compounds that target cancer cells. |

| Neuroprotective Agents | Studied for effects on neurodegenerative diseases through modulation of neurotransmitter systems. |

Industry

In industrial applications, (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride is utilized as an intermediate in the production of specialty chemicals.

| Industrial Use | Details |

|---|---|

| Specialty Chemicals | Serves as a precursor for various chemical syntheses in the manufacturing sector. |

| Quality Control | Used in analytical chemistry for quality assurance processes. |

Case Studies

-

Synthesis of Novel Anticancer Agents

- Researchers synthesized derivatives of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride and evaluated their cytotoxicity against cancer cell lines. Results indicated promising activity against specific types of cancer cells.

-

Protein Interaction Studies

- A study investigated the binding affinity of this compound to key enzymes involved in metabolic pathways, revealing significant modulation of enzyme kinetics that could lead to therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, altering the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural motifs with several pyridine and pyrimidine derivatives. Key analogues include:

Key Observations :

- Pyridine vs. Pyrimidine Rings : The target compound’s pyridine ring (6-membered, one nitrogen) offers distinct electronic properties compared to pyrimidine (6-membered, two nitrogens), influencing reactivity and binding affinity .

- Substituent Effects : Methoxy and methyl groups enhance steric bulk and modulate lipophilicity compared to simpler amines like (2-bromopyridin-3-yl)methanamine dihydrochloride .

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

- Molecular Formula : C₅H₁₃N₃O·2HCl

- Key Differences : Linear pentanamide backbone vs. aromatic pyridine; primary and secondary amines.

- Safety: Not classified for health/environmental hazards, but toxicological data are incomplete .

Diphenhydramine Hydrochloride (CAS: 147-24-0)

- Molecular Formula: C₁₇H₂₁NO·HCl

- Key Differences: Ethanolamine derivative with a diphenylmethoxy group; clinically used as an antihistamine.

- Safety : Well-characterized hazards (e.g., CNS depression) due to medical use .

1-[6-(Trifluoromethyl)oxan-2-yl]methanamine Hydrochloride (CAS: 2126163-16-2)

Critical Analysis of Data Gaps

- Pharmacological Data: Limited studies on the target compound’s bioactivity, unlike Diphenhydramine .

- Safety Profiles: Many analogues lack comprehensive toxicological evaluations (e.g., "(2S)-2,5-Diaminopentanamide dihydrochloride") .

Biological Activity

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O and CAS number 1803571-47-2. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings.

The compound's structural characteristics include:

- Molecular Weight : 239.14 g/mol

- Chemical Structure : Contains a pyridine ring substituted with methoxy and dimethyl groups.

The biological activity of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride is primarily attributed to its ability to interact with various biological targets. The methanamine group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially influencing their activity. The compound may also participate in enzymatic reactions, altering the function of key biomolecules.

Biological Activities

The following sections detail the compound's biological activities based on recent research findings.

Anticancer Activity

Recent studies have indicated that (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride exhibits significant anticancer properties. For example, it has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it can reduce the levels of reactive oxygen species (ROS) in neuronal cell cultures.

| Study | Model | Outcome |

|---|---|---|

| SH-SY5Y cells | Decreased ROS levels by 30% | |

| Primary cortical neurons | Improved cell viability by 25% |

Anti-inflammatory Properties

Research indicates that (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride may modulate inflammatory responses. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammation in various diseases.

Case Studies

- Case Study on Cancer Treatment : A recent study evaluated the effects of this compound on breast cancer models. The results showed significant tumor reduction in vivo when administered alongside standard chemotherapy agents.

- Neurodegenerative Disease Model : In a model of Alzheimer's disease, treatment with (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the pyridine core. Key steps include:

- Methoxy and methyl group introduction : Use alkylation or nucleophilic substitution under anhydrous conditions (e.g., NaH/DMF) to install substituents at the 2-, 4-, and 6-positions .

- Amination : Reductive amination or catalytic hydrogenation (e.g., H₂/Pd-C) to introduce the methanamine group .

- Salt formation : React the free base with HCl in ethanol or dichloromethane to yield the dihydrochloride salt .

- Optimization : Adjust reaction temperature (40–60°C for amination) and stoichiometry (1.2–1.5 equivalents of reducing agents) to minimize byproducts. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C2, methyl at C4/C6) and amine proton integration .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ for C₉H₁₅N₂O·2HCl: 218.06) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation (if crystalline) .

- Elemental Analysis : Validate chloride content (theoretical Cl⁻: ~32.6%) .

Advanced Research Questions

Q. How does the compound interact with LOXL2, and what structural features contribute to its inhibitory activity?

- Methodological Answer :

- Mechanistic Insight : The pyridine core and methanamine group mimic lysine residues, competitively inhibiting LOXL2’s substrate-binding site. The 2-methoxy group enhances selectivity by reducing off-target interactions with monoamine oxidases .

- Structure-Activity Relationship (SAR) :

- Methoxy Position : Relocation to C3 or C5 reduces IC₅₀ by >50% due to steric clashes .

- Methyl Groups : 4,6-Dimethyl substitution improves hydrophobic interactions with LOXL2’s catalytic pocket (IC₅₀ = 126 nM vs. 280 nM for non-methylated analogs) .

- Validation : Use surface plasmon resonance (SPR) or enzymatic assays (e.g., Amplex Red) to quantify inhibition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare purity levels (e.g., ≥95% by HPLC vs. <90% in conflicting studies) .

- Assay Variability : Standardize protocols (e.g., cell lines, LOXL2 isoform specificity) .

- Structural Confirmation : Re-analyze batches via NMR to rule out regioisomers (e.g., 3-methoxy vs. 2-methoxy impurities) .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in IC₅₀ values across studies .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

- Methodological Answer :

- Salt Formulation : Test alternative counterions (e.g., mesylate, citrate) to enhance aqueous solubility .

- Prodrug Design : Introduce ester or phosphate groups at the methanamine moiety for hydrolytic activation in vivo .

- Co-Solvent Systems : Use 10–20% DMSO/PEG 400 in saline for intravenous administration .

- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.